molecular formula C22H14ClN3OS B3018842 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 477486-41-2

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B3018842
CAS No.: 477486-41-2
M. Wt: 403.88
InChI Key: WIWMMJIZCLQTJR-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H14ClN3OS and its molecular weight is 403.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is involved in various synthetic and characterization studies to explore its potential in scientific research. For instance, Sedlák et al. (2008) detailed the synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, highlighting the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides to prepare a series of carboxamides. This process involves base-catalysed ring closure reactions and explores the potential replacement of 3-chlorine substituent by piperidine via the Buchwald-Hartwig reaction, indicating a versatile synthetic route for developing related compounds (Sedlák, Drabina, Lánský, & Svoboda, 2008).

Antimicrobial and Anti-inflammatory Properties

Further research delves into the antimicrobial and anti-inflammatory properties of compounds structurally related to this compound. Kumara et al. (2009) synthesized benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, and assessed their antimicrobial and analgesic activities. Their findings suggest that modifications to the benzo[b]thiophene core can lead to compounds with significant biological activities, offering a pathway for the development of new therapeutic agents (Kumara, Mahadevan, Harishkumar, Padmashali, & Naganagowda, 2009).

Electrophysiological Activity

In the realm of cardiology, Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, revealing that compounds in this class can exhibit class III electrophysiological activity, making them potential candidates for antiarrhythmic agents. This study underscores the importance of the imidazolyl group in modulating the biological activity of these compounds, which could be crucial for developing new treatments for arrhythmias (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Heterocyclic Synthesis

The versatility of this compound extends to the field of heterocyclic synthesis, where its derivatives are used as precursors or intermediates. Mohareb et al. (2004) investigated thiophenylhydrazonoacetates in heterocyclic synthesis, showcasing the potential of these compounds in creating diverse heterocyclic structures with potential pharmaceutical applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3OS/c23-19-15-8-1-4-11-18(15)28-20(19)22(27)24-14-7-5-6-13(12-14)21-25-16-9-2-3-10-17(16)26-21/h1-12H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWMMJIZCLQTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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